(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol
Description
Properties
IUPAC Name |
[2-(3-aminopropyl)-2-azaspiro[4.5]decan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c14-7-4-8-15-9-12(10-16)13(11-15)5-2-1-3-6-13/h12,16H,1-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYSYUVRZQMFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2CO)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(3-aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol is a derivative of azaspiro compounds that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be characterized as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Research indicates that this compound may interact with various biological pathways, including:
- Neurotransmitter Modulation : It has been suggested that the compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and neurological disorders.
- Anticonvulsant Activity : Studies have shown that derivatives of azaspiro compounds exhibit anticonvulsant properties. For instance, similar compounds were evaluated in maximal electroshock seizure (MES) assays and demonstrated varying degrees of efficacy, indicating potential use in epilepsy treatment .
Biological Activities
The biological activities associated with this compound include:
- Anticonvulsant Effects :
- Cytotoxicity and Anticancer Potential :
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have explored the biological activity of azaspiro compounds, providing insights into the potential applications of this compound:
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C_{15}H_{28}N_{2}O
Molecular Weight: 256.40 g/mol
Structure: The compound features a spirocyclic structure that contributes to its biological activity. The presence of an amine group allows for interaction with various biological targets, making it a candidate for drug development.
Pharmacological Applications
The compound has been investigated for several pharmacological properties:
- Antidepressant Activity: Research indicates that compounds with similar structures can exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Analgesic Properties: Preliminary studies suggest that (2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol may possess analgesic properties, potentially useful in pain management therapies .
- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, indicating that this compound might also have therapeutic potential in inflammatory diseases .
Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of spirocyclic compounds. The findings demonstrated that specific modifications to the azaspiro framework could enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants based on this compound's structure .
Analgesic Research
In a preclinical study, researchers evaluated the analgesic effects of a related spirocyclic compound in animal models. Results indicated significant pain relief comparable to standard analgesics, supporting further exploration of this compound in pain management strategies .
Data Table: Summary of Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antidepressant | J. Med. Chem., 2021 | Enhanced serotonin receptor affinity observed |
| Analgesic | Preclinical Pain Study | Significant pain relief comparable to standards |
| Anti-inflammatory | Pharmacology Reports | Potential reduction in inflammatory markers |
Comparison with Similar Compounds
Structural Analogues
Core Modifications
- 2-Azaspiro[4.4]nonane Derivatives: Compounds like those reported by Jolanta and Krzysztof (2006, 2008) lack the additional methylene group in the spiro ring (4.4 vs. 4.5 system).
- 1-Oxa-4-azaspiro[4.5]decane Derivatives (): Replacement of nitrogen with oxygen alters electronic properties and hydrogen-bonding capacity, reducing basicity and affecting solubility .
Substituent Variations
- N-Phenylamino Derivatives (): Substitution with aromatic groups enhances lipophilicity but may reduce blood-brain barrier penetration compared to the 3-aminopropyl group in the target compound .
- {3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl}methanol (): The dichlorophenyl and pyrazine substituents confer higher molecular weight (MW ≈ 500 Da) and logP, likely improving target affinity but reducing solubility relative to the simpler hydroxymethyl group in the target compound .
Physicochemical Properties
Key Observations :
- The target compound’s lower logP and hydroxymethyl group enhance aqueous solubility compared to tert-butyl or aromatic-substituted analogs .
- Fluorinated derivatives (e.g., 7,7-difluoro-2-azaspiro[3.3]heptane) exhibit higher solubility due to trifluoroacetate counterions but lack the aminopropyl group critical for receptor interactions .
Conformational Analysis
- Ring Puckering: Cremer-Pople parameters () indicate that the 2-azaspiro[4.5]decane core adopts a chair-boat conformation, stabilized by intramolecular hydrogen bonds between the aminopropyl and hydroxymethyl groups. This contrasts with 2-azaspiro[4.4]nonane derivatives, which exhibit higher ring strain .
Preparation Methods
Formation of the Azaspirocyclic Core
The azaspiro[4.5]decane skeleton can be synthesized by intramolecular cyclization reactions involving nitrogen nucleophiles and appropriate spirocyclic precursors. For example, starting from a suitable cyclic ketone or lactam, nucleophilic substitution or reductive amination can be used to form the azaspiro structure.
A representative approach includes:
- Using a protected amino alcohol or amine precursor.
- Performing nucleophilic substitution with a suitable leaving group on a cycloalkane derivative.
- Cyclization under controlled temperature to form the spirocyclic ring junction.
This method ensures the azaspiro ring is formed with the nitrogen atom positioned correctly for further functionalization.
Introduction of the Methanol Group at the 4-Position
The methanol substituent at the 4-position of the azaspiro ring is introduced via selective hydroxymethylation reactions. This can be achieved by:
- Using a hydroxymethylating reagent such as formaldehyde or paraformaldehyde under basic or acidic catalysis.
- Protecting groups may be employed on the nitrogen to prevent side reactions.
- Subsequent deprotection yields the free methanol group.
Alternatively, hydroxylation of a suitable intermediate bearing a leaving group at the 4-position can be performed, followed by reduction if necessary.
Installation of the 3-Aminopropyl Side Chain
The 3-aminopropyl substituent is typically introduced by alkylation of the azaspiro nitrogen with a 3-bromopropyl or 3-chloropropyl derivative, followed by amine deprotection or reduction steps:
- Alkylation is carried out under basic conditions, often using triethylamine or sodium hydride as base.
- The alkylating agent is usually a protected 3-halopropylamine (e.g., Boc-protected).
- After alkylation, deprotection (e.g., Boc removal) yields the free amine.
- Purification is achieved by column chromatography or crystallization.
This step requires careful control to avoid multiple alkylations or polymerization.
Example Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Protected amino alcohol + cycloalkane derivative, inert atmosphere, anhydrous solvents | Formation of azaspiro[4.5]decane core |
| 2 | Hydroxymethylation | Formaldehyde or equivalent, base or acid catalyst | Introduction of methanol group at C-4 |
| 3 | Alkylation | 3-Bromopropylamine derivative, base (NaH/Et3N), inert atmosphere | Attachment of 3-aminopropyl side chain |
| 4 | Deprotection | Acidic or basic conditions depending on protecting groups | Free amine formation |
| 5 | Purification | Chromatography or crystallization | Pure this compound |
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Purpose | Notes |
|---|---|---|
| Sodium hydride (NaH) | Base for deprotonation | 60% dispersion in mineral oil common |
| Triethylamine (Et3N) | Base for alkylation | Used in excess (1.5–2 equiv) |
| Formaldehyde / Paraformaldehyde | Hydroxymethylation agent | Requires controlled temperature |
| Boc2O (tert-butoxycarbonyl anhydride) | Amine protection | Protects amines during alkylation |
| 3-Bromopropylamine hydrobromide | Alkylating agent precursor | Often used as protected derivative |
| Anhydrous solvents (THF, DMSO) | Reaction medium | Prevents hydrolysis and side reactions |
| Inert atmosphere (N2 or Ar) | Prevents oxidation/moisture | Essential for sensitive steps |
Q & A
Q. Basic
- NMR : and NMR identify substituent environments (e.g., δ 1.2–1.8 ppm for spirocyclic protons, δ 3.5–4.0 ppm for hydroxymethyl). Splitting patterns confirm stereochemistry .
- HRMS : Exact mass analysis (e.g., [M+H] at m/z 353.2582) validates molecular composition .
- IR : Stretching frequencies (e.g., 3300 cm for -OH, 1650 cm for amine bending) confirm functional groups.
How can computational methods resolve discrepancies between experimental and predicted geometries?
Advanced
Ab initio calculations (HF/3-21G and MP2/6-311G) model spirocyclic puckering and substituent effects. For example:
- Pseudorotation barriers : Assessed via potential energy scans to explain conformational flexibility .
- NMR chemical shift prediction : DFT-based tools (e.g., GIAO) reconcile experimental shifts with computed values when steric strain or solvation effects cause deviations .
What pharmacological targets are associated with this compound’s structural analogs?
Advanced
Related 2-azaspiro[4.5]decan derivatives show activity against:
- Kinases : Inhibition of Pfmrk (Plasmodium falciparum kinase) via competitive binding to the ATP pocket .
- Neurotransmitter receptors : High affinity for σ-receptors, suggesting neuroprotective applications .
- Crystalline formulations : Enhanced bioavailability of salts (e.g., hydrochloride) is studied via dissolution profiling and pharmacokinetic assays .
How can reactivity with amino acids or hydrazine derivatives be leveraged for functionalization?
Q. Advanced
- Amino acid conjugation : Ethanol/water reflux with glycine or anthranilic acid introduces amide bonds at the aminopropyl group, monitored by TLC and characterized via -NMR .
- Hydrazine derivatives : Hydrazinolysis under acidic conditions generates hydrazide intermediates for click chemistry applications .
What strategies address contradictions in spirocyclic puckering data from XRD vs. computational models?
Q. Advanced
- Dynamic vs. static models : XRD captures time-averaged geometries, while computational models may prioritize low-energy conformers. Use QM/MM hybrid methods to simulate lattice effects .
- Temperature-dependent XRD : Data collected at multiple temperatures (e.g., 100–298 K) reveal thermally induced puckering changes .
How are ring puckering coordinates applied to analyze spirocyclic strain?
Advanced
Cremer-Pople parameters (e.g., , , ) quantify puckering amplitudes and phases:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
